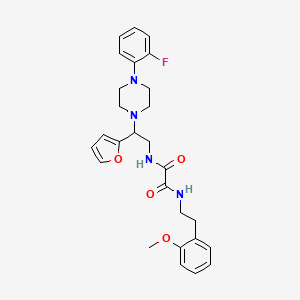

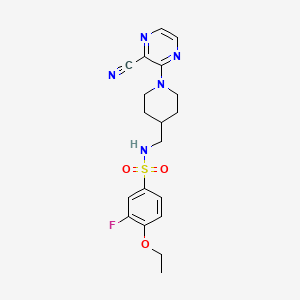

![molecular formula C18H15FN2O4 B2754497 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide CAS No. 1396845-76-3](/img/structure/B2754497.png)

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

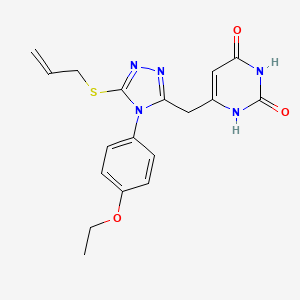

The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic compound that includes a dioxole (a five-membered ring containing two oxygen atoms) fused to a benzene ring . It also contains a carbonyl group (C=O), an azetidine ring (a four-membered ring containing one nitrogen atom), and a 2-fluorophenyl group (a benzene ring with a fluorine atom at the 2-position).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,3]dioxole moiety could potentially be introduced via a reaction with a suitable precursor such as benzo[d][1,3]dioxole-5-carbonyl fluoride .Applications De Recherche Scientifique

Synthesis and Structural Characterisation

A foundational aspect of researching compounds like 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide involves their synthesis and structural characterisation. Studies on related compounds, such as N-(ferrocenylmethyl)benzene-carboxamide derivatives, highlight methods for synthesising complex molecules with specific functional groups. These processes often employ techniques like 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) protocols for coupling reactions. The structural characterisation of these molecules, including X-ray crystallography, provides essential insights into their potential applications in medicinal chemistry and materials science (Kelly et al., 2007).

Antimicrobial and Antitumor Activities

Compounds with the azetidine moiety and related structures have been extensively studied for their biological activities. For instance, azetidinylquinolones have shown promising antibacterial properties, highlighting the potential of such structures in developing new antimicrobial agents (Frigola et al., 1995). Additionally, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable antiavian influenza virus activity, underscoring the therapeutic potential of structurally complex molecules in antiviral research (Hebishy et al., 2020).

Antipathogenic Activity

The synthesis of new thiourea derivatives, including compounds with substituted fluorophenyl groups, has been explored for their antipathogenic activities. These studies contribute to our understanding of how structural modifications can impact the biological efficacy of compounds, potentially leading to novel treatments for microbial infections (Limban et al., 2011).

Synthesis of Heterocyclic Compounds

The chemical synthesis of heterocyclic compounds is a critical area of research with implications for pharmaceuticals and materials science. For example, the ultrasound-assisted synthesis of benzamide derivatives has been investigated for their anti-tubercular properties, demonstrating the utility of novel synthetic routes in medicinal chemistry (Nimbalkar et al., 2018).

Propriétés

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c19-13-3-1-2-4-14(13)20-17(22)12-8-21(9-12)18(23)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQIVUDMGQSVDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)

![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)

![3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane](/img/structure/B2754432.png)

![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)

![2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754436.png)